molecular formula C12H11F2NO3 B2773584 Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 1820604-85-0

Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2773584
CAS No.: 1820604-85-0
M. Wt: 255.221
InChI Key: XSKIKHWPEKWVCL-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl ester and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3/c1-18-12(17)7-4-11(16)15(6-7)8-2-3-9(13)10(14)5-8/h2-3,5,7H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKIKHWPEKWVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including diazotization, nucleophilic substitution, and cyclization to form the desired pyrrolidine derivative . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability, while the ester and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and the presence of the difluorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

This compound (CAS No. 1355334-70-1) features a unique structure characterized by:

  • A pyrrolidine ring
  • A 3,4-difluorobenzyl group
  • A methyl ester group attached to a carboxylic acid

This structural composition suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key points regarding its mechanism include:

  • The difluorophenyl group enhances binding affinity to certain receptors or enzymes, potentially modulating their activity.
  • The pyrrolidine ring provides structural stability, while the ester and ketone groups can participate in hydrogen bonding and other interactions that influence the compound's overall bioactivity.

Anticancer Properties

Recent studies have investigated the anticancer activity of compounds related to this compound. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

CompoundCancer Cell Lines TestedIC50 (µM)Activity Level
7bMDA-MB-231 (breast)12.5High
9aPPC-1 (prostate)15.0Moderate
9cA375 (melanoma)10.0High
9eMDA-MB-2318.0Very High
9fPPC-120.0Moderate

These results indicate that certain derivatives exhibit significant anticancer activity, particularly against breast and melanoma cancer cells .

Neuropharmacological Effects

The compound is also being explored for its potential neuropharmacological effects. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems. Preliminary data indicate possible modulation of serotonin and dopamine receptors, which could lead to applications in treating neurological disorders.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study focused on synthesizing various derivatives of pyrrolidine carboxylic acid found that several compounds exhibited significant cytotoxicity against breast cancer (MDA-MB-231), prostate cancer (PPC-1), and melanoma (A375) cell lines using the MTT assay method. Compounds like 9e showed particularly high efficacy .
  • Neuroactive Compound Exploration : Research has indicated that compounds similar to this compound may serve as scaffolds for developing drugs targeting neurological conditions due to their ability to modulate receptor activity effectively.

Q & A

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Methodology :
  • Caco-2 cell monolayer : Assess intestinal permeability (Papp values).
  • Microsomal stability : Incubate with liver microsomes to measure metabolic half-life (t₁/₂).
  • Plasma protein binding : Ultracentrifugation or equilibrium dialysis .

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